molecular formula C34H28N2O6 B11712202 3-methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide CAS No. 313552-86-2

3-methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide

Cat. No.: B11712202
CAS No.: 313552-86-2
M. Wt: 560.6 g/mol
InChI Key: ZJGYVKYWJFIKGL-UHFFFAOYSA-N
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Description

This compound is a poly-substituted benzamide derivative featuring a complex scaffold with two methoxy groups at the 3-position of benzamide rings and multiple phenoxy linkages connecting aromatic moieties. The structure includes:

  • A central N-phenylbenzamide core.
  • Phenoxy-ether bridges at the 4-position of the phenyl rings.
  • 3-Methoxybenzoyl substituents, which introduce steric bulk and electronic modulation.

However, explicit biological data are absent in the provided evidence.

Properties

CAS No.

313552-86-2

Molecular Formula

C34H28N2O6

Molecular Weight

560.6 g/mol

IUPAC Name

3-methoxy-N-[4-[3-[4-[(3-methoxybenzoyl)amino]phenoxy]phenoxy]phenyl]benzamide

InChI

InChI=1S/C34H28N2O6/c1-39-29-8-3-6-23(20-29)33(37)35-25-12-16-27(17-13-25)41-31-10-5-11-32(22-31)42-28-18-14-26(15-19-28)36-34(38)24-7-4-9-30(21-24)40-2/h3-22H,1-2H3,(H,35,37)(H,36,38)

InChI Key

ZJGYVKYWJFIKGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC(=CC=C3)OC4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. the general principles of organic synthesis, including the use of automated synthesizers and large-scale reactors, can be applied to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Substituents Molecular Formula Key Properties/Applications Evidence Source
Target Compound
3-Methoxy-N-[4-(3-{4-[(3-Methoxybenzoyl)Amino]Phenoxy}Phenoxy)Phenyl]Benzamide
Dual 3-methoxy groups, phenoxy-ether bridges, benzamide core C₃₄H₂₇N₂O₇ High molecular weight; likely low solubility in polar solvents due to extended aromaticity. Inferred
4-Methoxy-N-(3-Methylphenyl)Benzamide 4-Methoxy, 3-methylphenyl C₁₅H₁₅NO₂ m.p. ~150–160°C; used in medicinal chemistry for lead optimization .
4-Chloro-N-(3-Methoxyphenyl)Benzamide 4-Chloro, 3-methoxyphenyl C₁₄H₁₂ClNO₂ Crystallographic data available; chloro group enhances lipophilicity .
3-Fluoro-N-[4-Methyl-3-(Substituted Benzamido)Phenyl]-5-Morpholinylbenzamide Fluorine, morpholine, thiazole-methoxy C₂₈H₂₆FN₃O₃S Bioactive scaffold; fluorine enhances metabolic stability and binding affinity .
N-Phenyl-4-(Trifluoromethoxy)Benzamide Trifluoromethoxy, phenyl C₁₄H₁₀F₃NO₂ Electrophilic trifluoromethoxy group improves membrane permeability .
3-Amino-N-(3-Chloro-2-Methylphenyl)-4-Methoxybenzamide 3-Amino, 4-methoxy, 3-chloro-2-methylphenyl C₁₅H₁₄ClN₂O₂ Amino group enables hydrogen bonding; potential for metal coordination .

Structural and Functional Insights

Substituent Effects on Solubility: The target compound’s dual methoxy groups and phenoxy bridges likely reduce aqueous solubility compared to simpler analogs like 4-methoxy-N-(3-methylphenyl)benzamide (). Chloro () and trifluoromethoxy () substituents further enhance hydrophobicity. Amino groups () or morpholine rings () improve solubility via hydrogen bonding or polarity.

Bioactivity Trends :

  • Fluorine-substituted benzamides () exhibit enhanced pharmacokinetic profiles due to fluorine’s electronegativity and small atomic radius.
  • Thiazole-containing derivatives () show promise in targeting enzymes or receptors (e.g., kinase inhibition), though the target compound’s lack of heterocycles may limit such interactions.

Synthetic Complexity :

  • The target compound’s multiple ether and amide bonds require sequential coupling steps, contrasting with simpler derivatives synthesized via single-step amidation ().

Thermal Stability: Melting points for benzamides range widely: 217–220°C for triazine-linked analogs () vs. 150–160°C for mono-methoxy derivatives (). The target compound’s rigidity suggests a high melting point (>200°C).

Critical Analysis of Divergent Evidence

  • Contradictions in Solubility : highlights 4-methoxy-N-(3-methylphenyl)benzamide as a moderately soluble lead compound, while chloro- and trifluoromethoxy-substituted analogs () are markedly less soluble. The target compound’s solubility is likely intermediate, depending on solvent polarity.

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